![molecular formula C10H8F3N5O B3594551 2-{5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetamide](/img/structure/B3594551.png)
2-{5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetamide
概要
説明
2-{5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetamide is a chemical compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a tetrazole ring and an acetamide group The trifluoromethyl group is known for its significant electronegativity and its ability to enhance the biological activity of compounds
準備方法
Synthetic Routes and Reaction Conditions
This process can be achieved using various reagents and catalysts, such as trifluoromethyl iodide and copper catalysts . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-{5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The trifluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents such as halogenating agents. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
2-{5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetamide has several scientific research applications:
Biology: The compound’s biological activity is of interest in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the development of materials with specific properties, such as increased stability and resistance to degradation.
作用機序
The mechanism of action of 2-{5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetamide involves its interaction with molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets, leading to increased biological activity. The specific pathways involved depend on the target and the context in which the compound is used .
類似化合物との比較
Similar Compounds
4-(trifluoromethyl)phenol: This compound also contains a trifluoromethyl group attached to a phenyl ring and is used in various chemical reactions and applications.
4-(trifluoromethyl)benzoic acid: Similar in structure, this compound is used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
2-{5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetamide is unique due to the presence of both the tetrazole and acetamide groups, which confer specific chemical and biological properties
特性
IUPAC Name |
2-[5-[4-(trifluoromethyl)phenyl]tetrazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N5O/c11-10(12,13)7-3-1-6(2-4-7)9-15-17-18(16-9)5-8(14)19/h1-4H,5H2,(H2,14,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWGQVJFPYWDSIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(N=N2)CC(=O)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


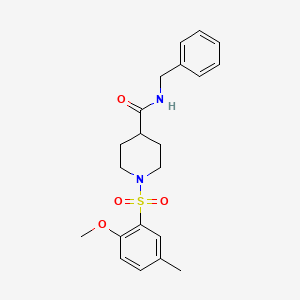
amino]benzamide](/img/structure/B3594499.png)
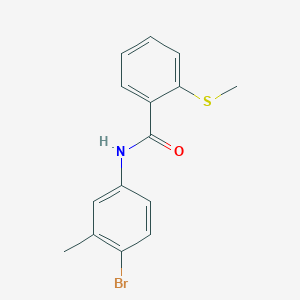
![4-{[(1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-yl)carbamoyl]amino}benzenesulfonamide](/img/structure/B3594511.png)
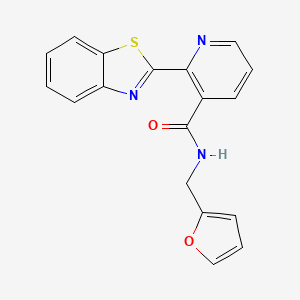
![N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-3-iodobenzamide](/img/structure/B3594535.png)
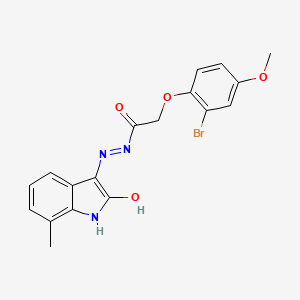
![N~1~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3594545.png)
![N-[4-(aminosulfonyl)benzyl]-5-chloro-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B3594557.png)
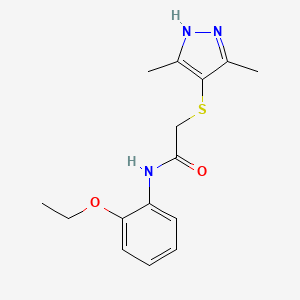
![1-[(3,4-diethoxyphenyl)carbonothioyl]-4-(4-fluorophenyl)piperazine](/img/structure/B3594579.png)
![3-[4-(2-quinoxalinyl)benzyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B3594586.png)
![2-{4-[(3-CHLORO-4-FLUOROANILINO)CARBOTHIOYL]PIPERAZINO}-8-ETHYL-5-OXO-5,8-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID](/img/structure/B3594594.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-N'-[4-(methylthio)phenyl]urea](/img/structure/B3594599.png)
